

3-Bromoindazole: A Versatile Fragment for Modern Drug Discovery

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Among its derivatives, **3-bromoindazole** stands out as a particularly valuable and versatile building block in fragment-based drug discovery (FBDD). Its strategic bromine atom at the 3-position serves as a reactive "handle" for a variety of chemical modifications, most notably palladium-catalyzed cross-coupling reactions.[3][4] This allows for the systematic and efficient exploration of chemical space to develop potent and selective inhibitors for a diverse array of biological targets. This guide provides a comprehensive overview of **3-bromoindazole**'s role in drug discovery, detailing its synthesis, biological targets, and the experimental protocols used to evaluate its derivatives.

Physicochemical Properties of 3-Bromoindazole

Assessing the drug-likeness of a fragment is crucial in the early stages of drug discovery. The physicochemical properties of the **3-bromoindazole** core make it an attractive starting point for developing therapeutic agents.



Property	Value	Source
CAS Number	40598-95-5	[5]
Molecular Formula	C7H5BrN2	[5]
Molecular Weight	197.03 g/mol	[5]
Appearance	Solid	[5]
Melting Point	143-147 °C	[5]
LogP (Consensus)	3.26	[4]
Topological Polar Surface Area (TPSA)	28.68 Ų	[4]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	4	[4]

Synthesis and Functionalization

The utility of **3-bromoindazole** stems from its synthetic tractability. The core can be synthesized through various routes, and the C3-bromine atom is readily functionalized to generate extensive compound libraries.

General Synthesis of the Indazole Core

A common approach to synthesizing the indazole ring system begins with appropriately substituted benzene derivatives, which then undergo cyclization. For instance, a substituted 2-methylaniline can be converted to the corresponding indazole in a high-yielding two-step process involving acetylation and subsequent cyclization.

Key Functionalization Reactions

The bromine atom at the 3-position is the key to the scaffold's versatility, enabling a range of palladium-catalyzed cross-coupling reactions.[4] This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups.[3]

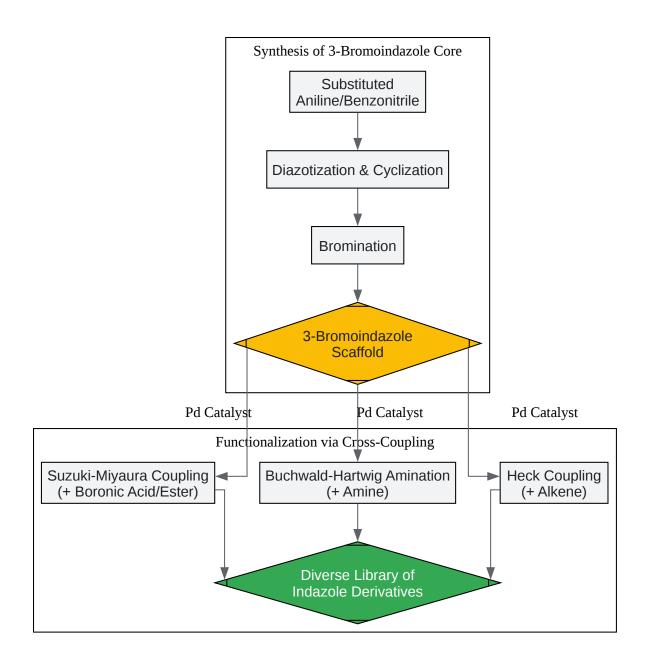






- Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromoindazole with various boronic acids or esters.[3] Microwave-assisted protocols can significantly accelerate these reactions.[6]
- Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3-position.[7]





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Caption: General workflow for synthesis and functionalization.



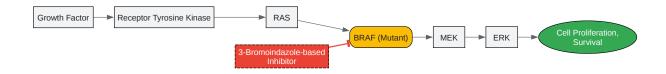
Key Biological Targets

Derivatives of the **3-bromoindazole** fragment have shown potent activity against several important classes of therapeutic targets, particularly in oncology and immunology.

Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer.[2] The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, and many derivatives compete with ATP for the kinase's active site. [2][4]

- BRAF/MEK/ERK Pathway: The RAS-RAF-MEK-ERK pathway is a key cascade that controls cell proliferation and survival.[3][8] Mutations in the BRAF gene, such as the V600E mutation, cause this pathway to become constitutively active, driving tumor growth in cancers like melanoma.[3] Indazole-based inhibitors, such as Vemurafenib, are designed to specifically target and inhibit the mutated BRAF kinase, blocking downstream signaling.[3]
- Other Kinases: The versatility of the indazole scaffold has led to the development of inhibitors for a wide range of other kinases, including Anaplastic Lymphoma Kinase (ALK), AXL receptor tyrosine kinase, and JNKs.[6][9][10] For example, Entrectinib, a 3-aminoindazole derivative, shows high potency against ALK.[6][11]



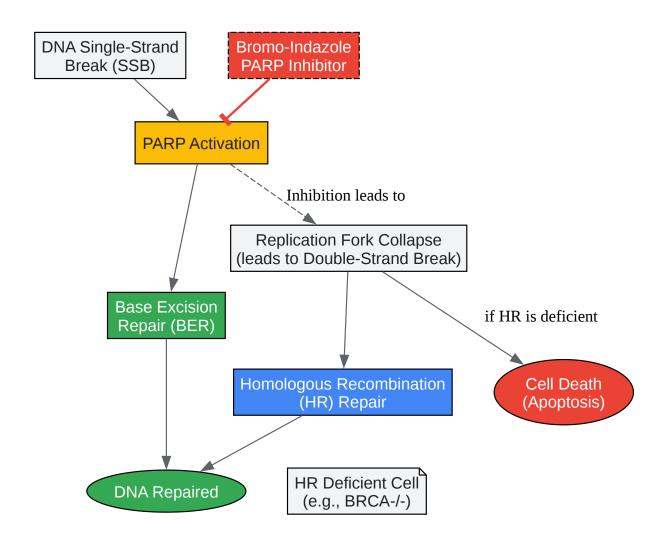
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Caption: Inhibition of the BRAF-MEK-ERK signaling pathway.

Poly(ADP-ribose) Polymerase (PARP)



PARP enzymes, particularly PARP1 and PARP2, play a crucial role in maintaining genomic stability by mediating DNA repair processes, primarily the base excision repair (BER) pathway for single-strand breaks.[12] PARP inhibitors have emerged as a major class of anticancer drugs that exploit the concept of "synthetic lethality". In tumors with defects in other DNA repair pathways, such as homologous recombination (HR) deficiency (e.g., due to BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death.[13][14] Bromo-indazole derivatives have been investigated as potent PARP inhibitors.[2]



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Caption: Mechanism of synthetic lethality with PARP inhibitors.



Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is an immunoregulatory enzyme that plays a key role in tryptophan metabolism via the kynurenine pathway.[15] By depleting tryptophan and producing immunosuppressive metabolites, IDO1 allows tumor cells to evade the host's immune system.[15][16] Therefore, inhibiting IDO1 has become an attractive strategy in cancer immunotherapy.[17] While various scaffolds like imidazoles and triazoles have been explored as IDO1 inhibitors, the adaptable nature of the indazole core makes it a candidate for developing novel inhibitors in this class. [15][17]

Quantitative Biological Data

The following tables summarize representative data for indazole derivatives, highlighting their potency against various biological targets.

Table 1: Anti-proliferative Activity of Substituted Indazole Derivatives

Compound Type / Scaffold	Substitution Pattern	Target Cell Line	IC50 (μM)	Reference
3-(pyrrolopyridin- 2-yl)indazole	Various	HL60 (Leukemia)	0.0083	[8]
3-(pyrrolopyridin- 2-yl)indazole	Various	HCT116 (Colon Cancer)	0.0013	[8]
3-Aminoindazole (Entrectinib)	3-amino-5- substituted	ALK-positive cells	0.012 (enzyme IC ₅₀ , nM)	[6][8]
6-substituted-1H-indazole	6-(4- ethylpiperazin-1- yl)pyridin-3-yl	4T1 (Breast Cancer)	0.23	[1]
3-Aminoindazole Derivative	EGFR- L858R/T790M	H1975 cancer cells	0.191 (EC ₅₀)	[6]

Table 2: Activity of Indazole-based Bacterial Gyrase B Inhibitors



Compound Class	Target	S. aureus GyrB (IC50, nM)	S. aureus MIC (µg/mL)	S. pneumoniae MIC (µg/mL)
Lead Indazole	Bacterial Gyrase B	< 8	0.25	0.125
Optimized Analogues	Bacterial Gyrase B	< 8	0.125 - 0.5	0.06 - 0.25

(Data represents a summary of findings from the Journal of Medicinal Chemistry, 2012)[18]

Key Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of drug discovery research. Below are methodologies for key synthetic and biological assays involving indazole derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed coupling of **3-bromoindazole** derivatives with boronic acids or esters.[4][7]

- Reagent Preparation: To a reaction vessel, add 3-bromoindazole (1.0 eq), the corresponding aryl/heteroaryl boronic acid or ester (1.2-2.0 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
- Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
- Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[7]
- Reaction: Heat the reaction mixture (e.g., 80-120 °C) with stirring for the required time (typically 2-24 hours), monitoring progress by TLC or LC-MS.[4]



- Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
 under reduced pressure. Purify the crude product by flash column chromatography on silica
 gel to yield the desired 3-substituted-indazole.[7]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized indazole derivatives against a target kinase.[1]

- Reaction Mixture Preparation: Prepare a reaction mixture in a suitable kinase assay buffer containing the target kinase enzyme, a specific substrate (e.g., a peptide or protein), and varying concentrations of the test compound.
- Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in the presence of a fluorescence-based detection system).
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
- Detection: Quantify the amount of phosphorylated substrate. This can be achieved through radiometric assays (measuring incorporation of ³²P), fluorescence-based methods (e.g., Z'-LYTE™), or ELISA.
- IC₅₀ Determination: Measure the kinase activity at different inhibitor concentrations to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) value.[1]

Protocol 3: In Vitro Anti-proliferative MTT Assay

This assay determines the ability of a compound to inhibit cell growth and proliferation.[1][18] [19]

Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well
and incubate for 24 hours to allow for cell attachment.[18]

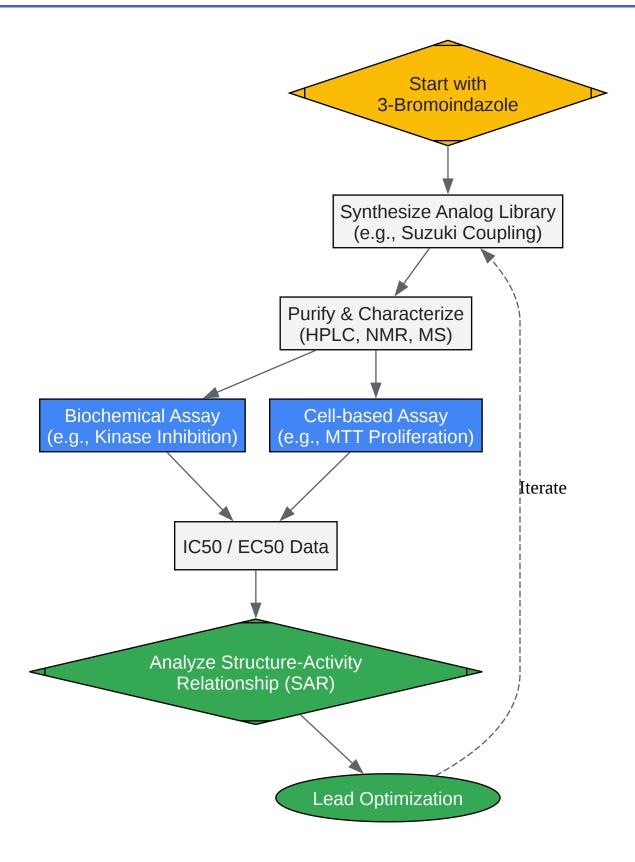
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- Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds and incubate for an extended period (e.g., 48-72 hours).[1][18]
- MTT Addition: After incubation, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 3-4 hours at 37°C.
 [1][19] Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt into a purple formazan product.[19]
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1][18]
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[1][19] The absorbance is directly proportional to the number of viable cells.
- IC₅₀ Calculation: Calculate the IC₅₀ values from the resulting dose-response curves.[1]





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Caption: Workflow for synthesis and evaluation of analogs.



Conclusion

3-Bromoindazole has firmly established itself as a high-value fragment in the medicinal chemist's toolbox. Its synthetic accessibility and the versatility of the C3-bromine atom as a handle for diversification make it an ideal starting point for FBDD campaigns. The indazole core has proven effective in targeting a wide range of biologically important molecules, including kinases, PARP, and emerging immunotherapy targets. The continued exploration of the chemical space around this privileged scaffold, guided by detailed structure-activity relationship studies and robust biological evaluation, promises to yield novel therapeutic agents for cancer, inflammatory diseases, and beyond.

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